Regioisomer-Specific Pharmacophore: LSD1/KDM1 Inhibitor S2101 Is Exclusively Derived from the 2-Benzyloxy-3,5-difluoro Substitution Pattern
The 3,5-difluoro-2-phenylmethoxyphenyl fragment, which is directly installed via Suzuki coupling of 2-(benzyloxy)-3,5-difluorophenylboronic acid, constitutes the core aryl ring of compound S2101—a validated LSD1/KDM1 inhibitor. S2101 inhibits LSD1 with an IC₅₀ of 0.99 μM, a Kᵢ of 0.61 μM, and a kinact/Kᵢ of 4560 M⁻¹s⁻¹, and it exhibits selectivity over MAO-B (Kᵢ = 17 μM, kinact/Kᵢ = 18 M⁻¹s⁻¹) and MAO-A (Kᵢ = 110 μM, kinact/Kᵢ = 60 M⁻¹s⁻¹) [1]. By contrast, the regioisomeric 4-benzyloxy-2,6-difluorophenylboronic acid (CAS 156635-89-1) or 3-benzyloxy-2,6-difluorophenylboronic acid (CAS 870718-07-3) would deliver phenyl rings with entirely different substitution vectors, producing compounds that are not known to exhibit comparable LSD1 inhibition.
| Evidence Dimension | Pharmacophore accessibility for LSD1/KDM1 inhibition |
|---|---|
| Target Compound Data | Precursor to S2101: LSD1 IC₅₀ = 0.99 μM; Kᵢ = 0.61 μM; kinact/Kᵢ = 4560 M⁻¹s⁻¹; selectivity vs MAO-B Kᵢ = 17 μM, vs MAO-A Kᵢ = 110 μM [1] |
| Comparator Or Baseline | 4-Benzyloxy-2,6-difluoro isomer (CAS 156635-89-1) and 3-Benzyloxy-2,6-difluoro isomer (CAS 870718-07-3): No reported LSD1 inhibition data for analogous derivatives. |
| Quantified Difference | Not applicable for comparator (no data); target compound enables S2101 with ~250-fold selectivity for LSD1 over MAO-A and ~28-fold over MAO-B. |
| Conditions | LSD1 demethylation assay using Lys4-dimethylated H3 (1-20) peptide substrate; peroxidase-coupled assay; 30-min incubation [1] |
Why This Matters
Procurement of any other benzyloxy-difluorophenylboronic acid regioisomer forecloses access to the S2101 pharmacophore series, a validated chemical starting point for epigenetic cancer therapeutics.
- [1] Mimasu S, Umezawa N, Sato S, Higuchi T, Umehara T, Yokoyama S. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Biochemistry. 2010;49(30):6494-6503. doi:10.1021/bi100299r View Source
